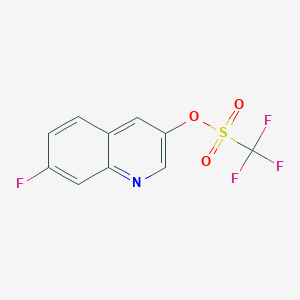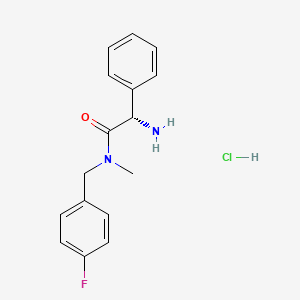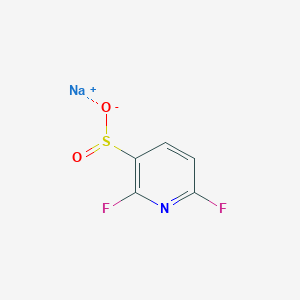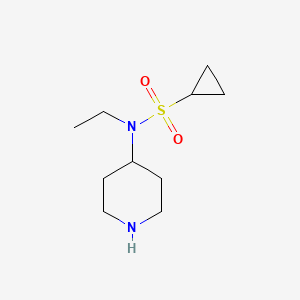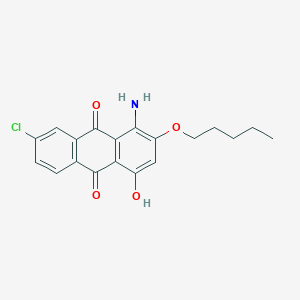
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-iodo-1,3,4-thiadiazole-2-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted thiadiazole derivative, while coupling reactions would result in biaryl or alkyne-linked products .
科学的研究の応用
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound and its derivatives have been evaluated for their insecticidal and fungicidal activities.
Materials Science: Thiadiazole derivatives are used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits selective activity against certain cancer cell lines.
Acetazolamide: A well-known diuretic that contains a 1,3,4-thiadiazole ring.
Uniqueness
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is unique due to the presence of the iodine atom, which can be easily substituted to create a wide range of derivatives. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
特性
分子式 |
C7H10IN3OS |
|---|---|
分子量 |
311.15 g/mol |
IUPAC名 |
N-(5-iodo-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H10IN3OS/c1-7(2,3)4(12)9-6-11-10-5(8)13-6/h1-3H3,(H,9,11,12) |
InChIキー |
JUCQONFSPFSAHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


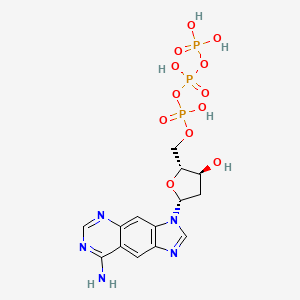
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
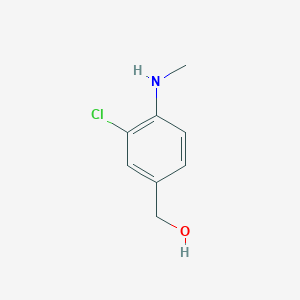
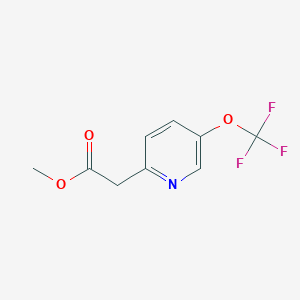

![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

